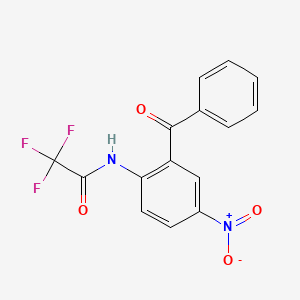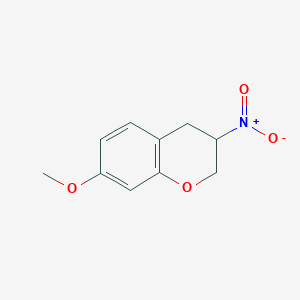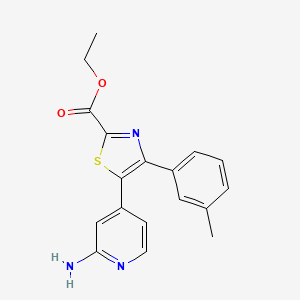![molecular formula C20H29BrO5 B14257391 Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate CAS No. 404011-31-0](/img/structure/B14257391.png)
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzene ring substituted with two ester groups and a long brominated alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate typically involves the esterification of 5-hydroxyisophthalic acid with dimethyl sulfate, followed by the bromination of the resulting ester with 1,10-dibromodecane. The reaction conditions often include the use of a base such as potassium carbonate and an organic solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Substitution Reactions: The bromine atom in the alkyl chain can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Ester Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically employed.
Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylic acid and methanol.
Oxidation and Reduction Products: Depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of membrane interactions due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is largely dependent on its chemical structure. The brominated alkyl chain can interact with various molecular targets, potentially disrupting biological membranes or interacting with specific proteins. The ester groups may also play a role in the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
- Dimethyl 5-bromoisophthalate
- Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate
Comparison: Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate is unique due to the presence of a long brominated alkyl chain, which imparts distinct amphiphilic properties. In contrast, similar compounds like Dimethyl 5-bromoisophthalate and Dimethyl 5-(bromomethyl)benzene-1,3-dicarboxylate have shorter alkyl chains or different substitution patterns, leading to variations in their chemical behavior and applications.
Propriétés
Numéro CAS |
404011-31-0 |
|---|---|
Formule moléculaire |
C20H29BrO5 |
Poids moléculaire |
429.3 g/mol |
Nom IUPAC |
dimethyl 5-(10-bromodecoxy)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C20H29BrO5/c1-24-19(22)16-13-17(20(23)25-2)15-18(14-16)26-12-10-8-6-4-3-5-7-9-11-21/h13-15H,3-12H2,1-2H3 |
Clé InChI |
OHQCZPPIBAZJGP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)OCCCCCCCCCCBr)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


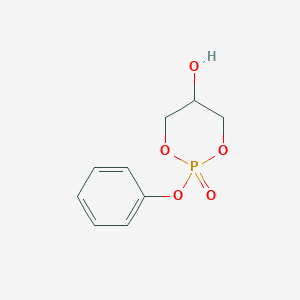
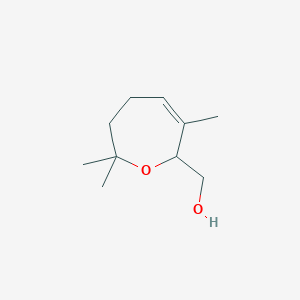
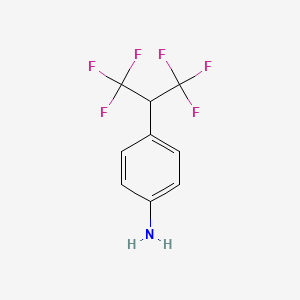
![2,3,4,4-Tetrabromo-1,5-dimethyl-8-oxabicyclo[3.2.1]octa-2,6-diene](/img/structure/B14257332.png)
![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
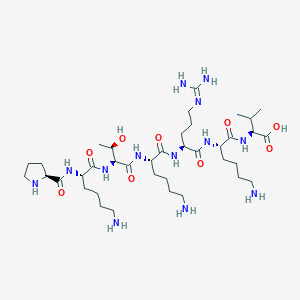

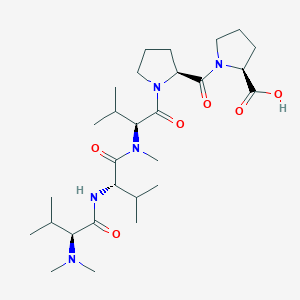
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


